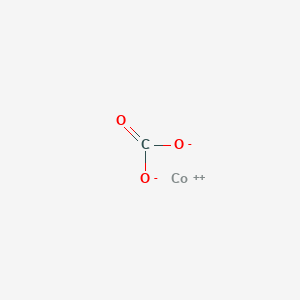

Cobalt(II) carbonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Almost insoluble in water

0.18 parts by wt (of formula wt)/100 parts of water by wt at 15 °C

Almost insoluble in alcohol, methyl acetate

Insoluble in ethanol

Synonyms

Canonical SMILES

Battery Materials

- Lithium-ion batteries: Cobalt carbonate serves as a crucial precursor for the synthesis of Lithium Cobalt Oxide (LiCoO₂) and Cobalt Oxide (CoO), both widely used cathode materials in lithium-ion batteries. Research focuses on optimizing the synthesis process of CoCO₃ to control particle size, morphology, and tap density, ultimately influencing the performance and capacity of the final battery [].

Catalysis

- Chemical reactions: Cobalt carbonate exhibits catalytic activity in various chemical reactions. Researchers are exploring its potential as a catalyst for hydrogen production, water purification, and organic synthesis []. For instance, studies investigate CoCO₃ as a catalyst for promoting the reduction of CO₂ to valuable chemicals like methanol and ethanol [].

Nanomaterials

- Synthesis and characterization: Researchers are actively studying methods for synthesizing cobalt carbonate nanomaterials with specific properties and morphologies. These nanomaterials hold promise for various applications, including catalysis, energy storage, and biomedicine [].

Material Science

- Pigments and ceramics: Cobalt carbonate is a source of the blue pigment known as Thenard's blue, used in paints, ceramics, and glazes. Research explores its use in developing novel pigments and ceramic materials with enhanced properties [].

Environmental Science

Cobalt(II) carbonate is an inorganic compound with the chemical formula . It appears as a violet or purple solid and is classified as a basic carbonate. Cobalt(II) carbonate is known for its relatively low solubility in water, which allows it to precipitate from aqueous solutions containing cobalt ions and carbonate ions. The compound is used in various applications, including ceramics and as a precursor in chemical synthesis.

- Precipitation Reaction:

The formation of cobalt(II) carbonate can be represented by the following reaction:This reaction occurs when cobalt(II) ions react with carbonate ions in solution, resulting in the precipitation of cobalt(II) carbonate . - Decomposition Reaction:

Upon heating, cobalt(II) carbonate decomposes into cobalt(II) oxide and carbon dioxide:This reaction illustrates the thermal instability of cobalt(II) carbonate, which can be significant in various industrial processes . - Reactions with Acids:

Cobalt(II) carbonate reacts with acids to produce cobalt(II) salts, carbon dioxide, and water. For example, when reacted with hydrochloric acid:This reaction highlights the compound's ability to release carbon dioxide upon acidification .

Cobalt(II) carbonate can be synthesized through several methods:

- Direct Precipitation:

This method involves mixing aqueous solutions of cobalt(II) nitrate and sodium carbonate:The resulting precipitate can be filtered and dried2. - Carbonation of Cobalt Hydroxide:

Cobalt hydroxide can be treated with carbon dioxide under controlled conditions to yield cobalt(II) carbonate: - Thermal Decomposition of Cobalt Oxalate:

Heating cobalt oxalate at specific temperatures can also yield cobalt(II) carbonate as an intermediate product before further decomposition occurs .

Cobalt(II) carbonate has several important applications:

- Ceramics: It is used as a pigment in ceramics and glass due to its vibrant color.

- Catalysts: The compound serves as a catalyst in organic reactions.

- Battery Production: Cobalt(II) carbonate is utilized as a precursor for the production of lithium-ion battery materials, where it contributes to the performance of the anode materials .

- Chemical Synthesis: It acts as a source of cobalt ions in various

Studies on the interactions of cobalt(II) carbonate with other compounds indicate that it can form complexes with various ligands. For instance, when mixed with ammonium thiocyanate, it forms a red-colored complex, demonstrating its ability to participate in ligand exchange reactions. Additionally, research has shown that the precipitation conditions (such as pH and temperature) significantly affect the morphology and purity of the precipitated cobalt(II) carbonate .

Cobalt(II) carbonate shares similarities with several other metal carbonates. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Solubility | Color | Unique Features |

|---|---|---|---|---|

| Cobalt(II) Carbonate | CoCO₃ | Low | Violet | Used in ceramics; precursor for battery materials |

| Nickel(II) Carbonate | NiCO₃ | Low | Green | Less commonly used; less toxic than cobalt compounds |

| Copper(II) Carbonate | CuCO₃ | Low | Blue/Green | Forms blue pigments; used in fungicides |

| Iron(III) Carbonate | Fe₂(CO₃)₃ | Low | Brown | Less stable; often forms hydroxides instead |

| Zinc Carbonate | ZnCO₃ | Low | White | Used in ointments; less toxic than cobalt |

Cobalt(II) carbonate stands out due to its vibrant color and specific applications in battery technology and ceramic production, contrasting with other metal carbonates that may have different uses or toxicity profiles.

Physical Description

Color/Form

Pink rhombohedral crystals

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Melting Point

UNII

GHS Hazard Statements

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H350i: May cause cancer by inhalation [Danger Carcinogenicity];

H360F ***: May damage fertility [Danger Reproductive toxicity];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

513-79-1

Associated Chemicals

Cobalt(2+) carbonate hexahydrate; 137506-60-6

Wikipedia

Cobalt(II)_carbonate

Methods of Manufacturing

General Manufacturing Information

All other basic inorganic chemical manufacturing

Miscellaneous manufacturing

Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.

Pesticide, fertilizer, and other agricultural chemical manufacturing

Petrochemical manufacturing

Petroleum refineries

Synthetic dye and pigment manufacturing

Transportation equipment manufacturing

Carbonic acid, cobalt(2+) salt (1:1): ACTIVE